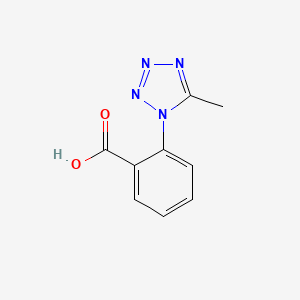

![molecular formula C9H18N2O2 B2896399 Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate CAS No. 1592737-45-5](/img/structure/B2896399.png)

Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate” is an organic compound with the CAS Number: 1592737-45-5 . It has a molecular weight of 186.25 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O2/c1-10-5-4-8(6-10)7-11(2)9(12)13-3/h8H,4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Aplicaciones Científicas De Investigación

Biobased Solvent Synthesis

Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate, through its related compound N-Methylpyrrolidone (NMP), has applications in biobased solvent synthesis. Research by Lammens et al. (2010) explores the synthesis of NMP from γ-aminobutyric acid (GABA), obtained from plant proteins, using methanol as a methylating agent. This process achieves high selectivity and conversion rates, offering a greener approach to solvent production.

Analytical Chemistry

The compound is significant in analytical chemistry, particularly in detecting carbamate insecticides. Krause (1979) developed a high-performance liquid chromatographic technique using N-Methyl carbamates for post-column fluorometric labeling, achieving high sensitivity and selectivity for detecting multicarbamate insecticide residues (Krause, 1979).

Antitumor Properties

Studies have identified antitumor properties in compounds related to Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate. Atassi and Tagnon (1975) reported on R 17934 -NSC 238159, a compound showing activity against various leukemias and tumors, highlighting its potential for clinical application in cancer treatment (Atassi & Tagnon, 1975).

Corrosion Inhibition

John et al. (2013) researched the inhibitory effects of methyl carbamate on copper metal corrosion in acidic environments. Their study showed that methyl carbamate acts as a cathodic type inhibitor, suggesting its potential use in protecting metals from corrosion (John, Kuruvilla, & Joseph, 2013).

Organic Synthesis

The compound is also relevant in organic synthesis. Zhang, Bender, and Widenhoefer (2007) demonstrated its use in gold(I)-catalyzed enantioselective hydroamination of N-allenyl carbamates, contributing to the advancement of asymmetric synthesis techniques (Zhang, Bender, & Widenhoefer, 2007).

Medicinal Chemistry

In medicinal chemistry, carbamate groups, as in Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate, play a crucial role. Ghosh and Brindisi (2015) discussed the increasing use of carbamates in drug design, highlighting their importance in creating effective drug-target interactions (Ghosh & Brindisi, 2015).

Neurotoxicity Research

The compound's relevance extends to neurotoxicity research. Moser et al. (2010) examined the neurotoxicity of N-Methyl carbamates in rats, providing insights into the age-related sensitivity and toxicological impact of these compounds (Moser, McDaniel, Phillips, & Lowit, 2010).

Safety And Hazards

Propiedades

IUPAC Name |

methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-10-5-4-8(6-10)7-11(2)9(12)13-3/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJCHIFIMCHOCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CN(C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate | |

CAS RN |

1592737-45-5 |

Source

|

| Record name | methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-3-fluorophenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2896316.png)

![5-(3-methoxypropyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896318.png)

![2-[[2-(2-Ethylpyrazol-3-yl)phenyl]methyl]piperidine](/img/structure/B2896319.png)

![Methyl 2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B2896323.png)

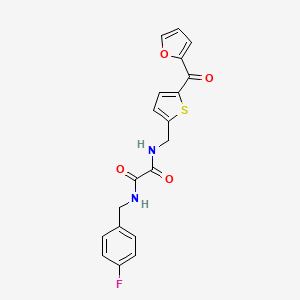

![4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2896325.png)

![1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B2896330.png)

![8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896331.png)

![(3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]furan-2-one](/img/structure/B2896336.png)

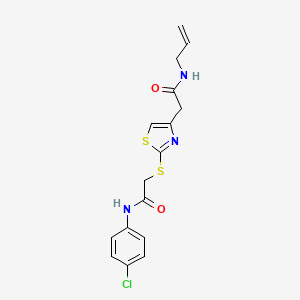

![3-allyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2896337.png)

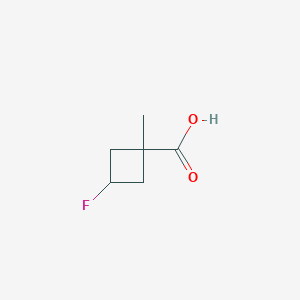

![N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2896339.png)